molecular formula C14H12BrFO B6287470 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene CAS No. 2586127-11-7

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene

Cat. No.: B6287470
CAS No.: 2586127-11-7
M. Wt: 295.15 g/mol
InChI Key: DIQZGFSNCKOWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(benzyloxy)-4-methylbenzene followed by a halogen exchange reaction to introduce the fluorine atom. The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, often using reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene exerts its effects is largely dependent on its interactions with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene can be compared with other similar compounds, such as:

The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(15)14(8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZGFSNCKOWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.